4-methyl-1H-indazol-5-ol

Description

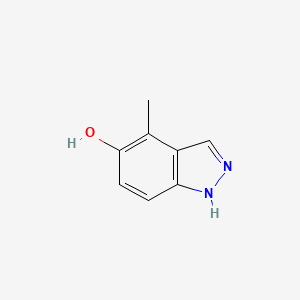

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-indazol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-6-4-9-10-7(6)2-3-8(5)11/h2-4,11H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCFSJAHTMHMTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-methyl-1H-indazol-5-ol: A Privileged Scaffold in Medicinal Chemistry

Introduction: The Indazole Moiety as a Cornerstone in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have cemented its role in the development of a diverse array of therapeutic agents. Indazole derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and analgesic properties.[1] This is largely attributed to the indazole core acting as a bioisostere for other functional groups, such as phenols, offering improved metabolic stability and pharmacokinetic profiles.[1] Within this important class of compounds, 4-methyl-1H-indazol-5-ol has emerged as a key building block and a molecule of significant interest for the development of targeted therapies, particularly in the realm of protein kinase inhibitors. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, synthesis methodologies, and its burgeoning role in drug development.

Core Molecular Attributes of this compound

A thorough understanding of the fundamental properties of a molecule is paramount for its effective application in research and development. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | Chemenu |

| CAS Number | 117070-73-2 | Chemenu |

| Molecular Formula | C₈H₈N₂O | Chemenu |

| Molecular Weight | 148.17 g/mol | Chemenu |

| Canonical SMILES | CC1=C(C=NN2)C2=CC=C1O | PubChem |

Strategic Synthesis of the this compound Scaffold

The synthesis of substituted indazoles is a well-explored area of organic chemistry, with numerous strategies available for the construction of the bicyclic core.[2][3] The specific placement of the methyl group at the 4-position and the hydroxyl group at the 5-position of this compound requires a carefully planned synthetic route. While a definitive, published protocol for this exact molecule is not widespread, logical synthetic pathways can be devised based on established indazole syntheses and the preparation of similarly substituted analogs.

Conceptual Synthetic Approach: A Multi-step Pathway

A plausible and versatile approach to this compound would likely commence from a readily available substituted aniline or toluene derivative. The following workflow outlines a conceptual synthetic pathway, highlighting the key chemical transformations.

Figure 1: Conceptual workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Nitration: The introduction of a nitro group is a common strategy in aromatic chemistry to direct subsequent functionalization and to serve as a precursor to an amino group, which is often required for indazole ring formation.

-

Ortho-Functionalization: A functional group ortho to the methyl group is typically necessary to facilitate the cyclization to form the pyrazole ring of the indazole.

-

Indazole Ring Formation: This is the key step and can be achieved through various methods, such as the Davis-Beirut reaction or intramolecular cyclization of a suitably functionalized hydrazine derivative.[2]

-

Functional Group Interconversion: This final stage involves the conversion of the substituents on the benzene ring to the desired methyl and hydroxyl groups. For instance, a nitro group can be reduced to an amine, which can then be converted to a hydroxyl group via a Sandmeyer-type reaction. Alternatively, a methoxy group can be cleaved to yield the final phenol.

Exemplary Protocol: Synthesis of a Related 4-Bromo-5-methyl-1H-indazole

While a specific protocol for this compound is not available, a Chinese patent (CN112321510A) details the synthesis of the closely related 4-bromo-5-methyl-1H-indazole, which provides valuable insights into a potential synthetic route.[4] This process involves the formation of the indazole ring from a substituted aniline precursor.

Step-by-Step Methodology (Adapted from CN112321510A):

-

Ortho-lithiation and Formylation: A substituted bromo-toluene is treated with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to facilitate ortho-lithiation, followed by quenching with dimethylformamide (DMF) to introduce a formyl group.

-

Oxime Formation: The resulting aldehyde is then reacted with methoxylamine hydrochloride in the presence of a base to form the corresponding oxime.

-

Ring Closure: The final indazole ring is constructed by heating the oxime with hydrazine hydrate.

This methodology highlights a viable strategy for constructing the indazole core with substituents at the 4 and 5 positions. To arrive at this compound, one could envision a similar route starting with a different appropriately substituted precursor or by further functional group manipulation of the 4-bromo-5-methyl-1H-indazole intermediate.

The Role of this compound in Kinase Inhibition

The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole ring is adept at forming key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.

While specific inhibitory data for this compound against a panel of kinases is not publicly available, its structural features strongly suggest its potential as a valuable fragment or starting point for the development of kinase inhibitors. The 5-hydroxyl group can act as a hydrogen bond donor, mimicking the critical interaction of the adenine of ATP. The 4-methyl group can provide beneficial steric interactions and improve metabolic stability.

The development of N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of Lck (lymphocyte-specific kinase) demonstrated that the replacement of a 2-methyl-5-hydroxyaniline moiety with a 4-amino(5-methyl-1H-indazole) resulted in compounds with comparable enzyme potency and significantly improved pharmacokinetic properties.[6] This underscores the utility of the indazole core as a phenol bioisostere in kinase inhibitor design.

Figure 2: Putative binding mode of this compound in a kinase ATP-binding pocket.

Future Perspectives and Applications

This compound represents a valuable, yet underexplored, chemical entity with significant potential in drug discovery. Its structural similarity to known kinase inhibitor pharmacophores makes it an attractive starting point for the development of novel therapeutics. Future research efforts should focus on:

-

Development of a robust and scalable synthesis: A well-defined and high-yielding synthetic route would facilitate its broader application in medicinal chemistry programs.

-

Comprehensive biological profiling: Screening of this compound against a broad panel of kinases and other relevant biological targets would elucidate its therapeutic potential.

-

Structure-activity relationship (SAR) studies: Derivatization of the core scaffold and subsequent biological evaluation would provide valuable insights for the design of more potent and selective inhibitors.

References

- Preparation method of 4-bromo-5-methyl-1H-indazole. CN112321510A.

-

4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

-

(PDF) 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. ResearchGate. [Link]

-

Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]

-

Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. [Link]

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

- Indazole compounds as pkmyt1 kinase inhibitors. WO2024179948A1.

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]

-

4-Methyl-1H-indazol-5-amine | C8H9N3 | CID 19354421. PubChem. [Link]

-

N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters. [Link]

- 1H-indazole compound. US6982274B2.

-

Novel 1h-indazole compound. US-2004127538-A1. [Link]

-

4H-indazol-4-one, 1,5,6,7-tetrahydro-3,6,6-trimethyl-1-[2-(1-methylethyl)phenyl]-. SpectraBase. [Link]

- Synthesis of indazoles. WO2017186693A1.

-

6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. PubMed. [Link]

-

Indazole – Knowledge and References. Taylor & Francis Online. [Link]

-

Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed. [Link]

-

Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. National Center for Biotechnology Information. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Indazole synthesis [organic-chemistry.org]

- 4. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity of 4-methyl-1H-indazol-5-ol

Foreword: The Indazole Scaffold as a Privileged Motif in Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a cornerstone in modern medicinal chemistry.[1][2][3] Its structural rigidity, coupled with the ability to participate in a variety of non-covalent interactions, has rendered it a "privileged scaffold" – a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility is evidenced by the numerous indazole-containing compounds that have successfully transitioned from the laboratory to the clinic, including the anti-cancer agents pazopanib and axitinib, and the anti-emetic granisetron.[4][5][6] The broad spectrum of biological activities associated with indazole derivatives, ranging from anti-inflammatory and antimicrobial to potent kinase inhibition, underscores the vast therapeutic potential encapsulated within this simple yet elegant heterocyclic system.[1][5][7][8][9][10]

This guide focuses on a specific, yet under-explored member of this family: 4-methyl-1H-indazol-5-ol . While direct literature on this particular molecule is scarce, its structural features—a methyl group at position 4 and a hydroxyl group at position 5—provide intriguing possibilities for biological interactions. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, potentially anchoring the molecule within the active site of a target protein. This document, therefore, serves as a comprehensive roadmap for the systematic investigation of the potential biological activities of this compound, leveraging the wealth of knowledge surrounding the broader indazole class. We will delve into hypothesized biological activities, propose detailed experimental workflows for their validation, and outline strategies for elucidating the underlying mechanisms of action.

Section 1: Hypothesized Biological Activities and Investigational Roadmap

Based on the extensive precedent set by other indazole derivatives, we can formulate several primary hypotheses for the biological activity of this compound. This section will outline these hypotheses and the overarching experimental strategy to test them.

Hypothesis 1: Anti-Cancer Activity via Kinase Inhibition

A significant number of indazole-containing drugs and clinical candidates exert their anti-cancer effects through the inhibition of protein kinases.[4][11] The indazole core can mimic the adenine hinge-binding motif of ATP, allowing for competitive inhibition of these enzymes.[6] The substitution pattern of this compound may confer selectivity towards specific kinases.

Investigational Workflow:

A tiered approach will be employed, starting with broad screening and progressing to more focused mechanistic studies.

Caption: Tiered workflow for investigating anti-cancer activity.

Hypothesis 2: Antibacterial Activity via DNA Gyrase Inhibition

Indazole derivatives have emerged as a novel class of bacterial DNA gyrase B (GyrB) inhibitors, showing promise against clinically important Gram-positive pathogens.[3][12] This provides a compelling rationale to investigate this compound as a potential antibacterial agent.

Investigational Workflow:

The workflow will focus on determining the spectrum of activity and confirming the mechanism of action.

Caption: Workflow for evaluating antibacterial potential.

Hypothesis 3: Anti-inflammatory Activity

The indazole scaffold is present in the anti-inflammatory drug benzydamine, and various derivatives have shown anti-inflammatory properties.[3][5][8] This suggests that this compound could modulate inflammatory pathways.

Investigational Workflow:

This will involve in vitro assays using immune cells to assess the compound's effect on inflammatory mediators.

Caption: Workflow for assessing anti-inflammatory activity.

Section 2: Detailed Experimental Protocols

This section provides step-by-step methodologies for the key experiments outlined above. These protocols are designed to be self-validating, with appropriate controls included.

Protocol 2.1: In Vitro Kinase Inhibition Assay (Example: VEGFR2)

Causality: To quantitatively determine the inhibitory potency of this compound against a specific kinase identified in the initial screen.

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serially dilute the stock solution in kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20) to obtain a range of concentrations (e.g., 100 µM to 1 nM).

-

Reconstitute recombinant human VEGFR2 enzyme and the corresponding substrate (e.g., a poly(Glu, Tyr) peptide) in kinase assay buffer.

-

Prepare ATP solution at a concentration equal to the Km for the specific kinase.

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells.

-

Add 5 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 2.5 µL of the ATP solution.

-

Allow the reaction to proceed for 60 minutes at 30°C.

-

Stop the reaction by adding 5 µL of a stop solution (e.g., containing EDTA).

-

Detect the phosphorylated substrate using a suitable method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2.2: Cell Viability Assay (MTT Assay)

Causality: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

-

Cell Seeding:

-

Culture cancer cell lines (e.g., A549, 4T1) in appropriate media.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO, final concentration ≤ 0.5%).

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

MTT Addition and Formazan Solubilization:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.

-

Protocol 2.3: Bacterial Minimum Inhibitory Concentration (MIC) Assay

Causality: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

-

Preparation:

-

Prepare a 2x concentrated stock of the compound in Mueller-Hinton Broth (MHB).

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Assay Procedure (96-well plate):

-

Add 50 µL of MHB to wells 2-12.

-

Add 100 µL of the 2x compound stock to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

Add 50 µL of the bacterial inoculum to wells 1-11.

-

-

Incubation and Reading:

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

Section 3: Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) |

| VEGFR2 | 50 |

| PDGFRβ | 85 |

| c-Kit | 120 |

| EGFR | >10,000 |

| HER2 | >10,000 |

Table 2: Hypothetical Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | GI₅₀ (µM) |

| HUVEC | Normal Endothelial | 15.2 |

| A549 | Lung Carcinoma | 2.5 |

| 4T1 | Breast Cancer | 1.8 |

| MCF-7 | Breast Cancer | 3.1 |

| K562 | Leukemia | 0.9 |

Table 3: Hypothetical Antibacterial Spectrum of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 4 |

| Bacillus subtilis | Positive | 2 |

| Escherichia coli | Negative | >64 |

| Pseudomonas aeruginosa | Negative | >64 |

Conclusion and Future Directions

This guide has outlined a comprehensive, hypothesis-driven approach to characterizing the potential biological activities of this compound. By leveraging the known pharmacology of the indazole scaffold, we have proposed targeted investigations into its anti-cancer, antibacterial, and anti-inflammatory properties. The detailed experimental protocols provide a robust framework for generating high-quality, reproducible data.

Should initial findings prove promising, further studies would be warranted. These could include in vivo efficacy studies in animal models of cancer or bacterial infection, advanced mechanistic studies to identify direct binding partners, and structure-activity relationship (SAR) studies to optimize the potency and selectivity of the lead compound. The journey from a novel chemical entity to a potential therapeutic is long and arduous, but the systematic approach detailed herein provides a solid foundation for the exploration of this compound's therapeutic potential.

References

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-27).

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08). MDPI.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).

- Synthesis and biological evaluation of indazole derivatives | Request PDF. (2025-08-06).

- Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF. (2026-01-11).

- 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. (n.d.).

- Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (n.d.).

- Indazole From Natural Resources And Biological Activity. (n.d.).

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermedi

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (n.d.). RSC Publishing.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).

- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology.

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.).

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.).

- Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025-07-01).

- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF. (2025-10-10).

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025-09-12).

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caribjscitech.com [caribjscitech.com]

- 7. researchgate.net [researchgate.net]

- 8. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Sourcing high-purity 4-methyl-1H-indazol-5-ol for research

Executive Summary: The Scaffold Advantage

In the landscape of kinase inhibitor development, the indazole core serves as a privileged scaffold, offering bio-isosteric properties to the purine ring of ATP.[1][2][3] Specifically, 4-methyl-1H-indazol-5-ol (CAS 117070-73-2) is a high-value intermediate.[1][2][3] Its C5-hydroxyl group provides a critical "handle" for etherification—enabling the attachment of solubilizing tails or pharmacophores—while the C4-methyl group induces restricted conformation, often enhancing selectivity by filling hydrophobic pockets in the target enzyme (e.g., VEGFR, AURK).[1][2][3]

However, sourcing this specific regioisomer presents unique challenges.[1][2][3] Unlike the more common unsubstituted 1H-indazol-5-ol, the 4-methyl derivative is prone to specific synthetic impurities, including regioisomeric contamination (6-methyl isomers) and trace genotoxic hydrazines.[1][2][3] This guide outlines a self-validating sourcing and quality control (QC) protocol to ensure the integrity of your biological data.

Technical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, you must define the "specification envelope."[1][2][3] For lead optimization, standard "95% purity" is insufficient due to the potential bioactivity of impurities.[1][2][3]

Table 1: Technical Specifications for Research Grade Material

| Parameter | Specification | Rationale |

| Chemical Name | This compound | Specific regioisomer required. |

| CAS Number | 117070-73-2 | Unique identifier to avoid confusion with 6-methyl isomers.[1][2][3] |

| Formula / MW | C₈H₈N₂O / 148.16 g/mol | Identity confirmation.[1][2][3][4] |

| Appearance | Off-white to pale yellow powder | Phenolic indazoles oxidize to quinoid species (colored) upon air exposure.[1][2][3] |

| Purity (HPLC) | ≥ 98.0% (a/a) | High purity required to rule out off-target effects.[1][2][3] |

| Regio-Purity | No single isomer > 0.5% | The 6-methyl isomer is a common synthetic byproduct.[1][2][3] |

| Hydrazine | < 10 ppm | Critical: Hydrazine is a common starting material and a potent genotoxin.[1][2][3] |

| Solubility | DMSO, Methanol | Essential for biological assay preparation.[1][2][3] |

Sourcing Strategy: The Vendor Qualification Matrix

Sourcing this compound requires navigating between "re-packagers" and "origin manufacturers."[1][2][3] The synthesis of this compound typically involves the cyclization of 2-fluoro-6-methyl-5-hydroxybenzaldehyde with hydrazine or the demethylation of 4-methyl-5-methoxy-1H-indazole .[1][2][3] Understanding this dictates your vendor questions.

The "Self-Validating" Sourcing Workflow

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor.[1][2][3] Implement a "Trust but Verify" system.

Figure 1: Strategic sourcing workflow emphasizing technical inquiry before purchase.

Key Questions for Suppliers

-

"Is this batch derived from the hydrazine cyclization of a fluorobenzaldehyde?"

-

"Do you have data on the 6-methyl isomer content?"

Quality Control Protocols (The "Self-Validating System")

Upon receipt of the material, perform the following validation steps. These protocols are designed to be robust and definitive.

Identity Verification (NMR)

The 4-methyl group is diagnostic.[1][2][3]

-

1H NMR (400 MHz, DMSO-d6): Look for a singlet corresponding to the methyl group around

2.3–2.5 ppm.[1][2][3] Crucially, check the aromatic region.[1][2][3] The 4-methyl substitution pattern should show two doublets (or an AB system) for the H6 and H7 protons if H3 is unsubstituted.[1][2][3] -

NOESY: If ambiguity exists between the 4-methyl and 6-methyl isomers, a NOESY experiment is definitive.[1][2][3] The 4-methyl group will show a correlation with the H3 proton (if present) or H5-OH, whereas the 6-methyl would show correlation with H7.[1][2][3]

Purity Analysis (HPLC Method)

Standard gradients often fail to separate regioisomers.[1][2][3] Use this optimized protocol:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2][3]

-

Gradient: Isocratic hold at 5% B for 2 min (to elute polar hydrazines), then 5% to 95% B over 20 min.

-

Pass Criteria: Main peak >98%. No shoulder peaks (indicative of isomers).[1][2][3]

Genotoxin Screen (Hydrazine)

If the synthesis involved hydrazine hydrate, a standard colorimetric test (e.g., 4-dimethylaminobenzaldehyde method) is a quick "Go/No-Go" screen.[1][2][3] For GMP downstream, LC-MS/MS derivatization is required.[1][2][3]

Handling & Storage

The phenolic hydroxyl group at C5 makes this molecule susceptible to oxidation, forming quinoid-like impurities that turn the powder brown.[1][2][3]

-

Storage: -20°C under Argon or Nitrogen.

-

Handling: Avoid prolonged exposure to light and air.[1][2][3]

-

Solubility: Dissolve in DMSO or DMF for stock solutions.[1][2][3] Avoid storing in DMSO for >1 month at room temperature, as DMSO can act as a mild oxidant over time.[1][2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101438, 1H-Indazol-5-ol. Retrieved from [Link][1][2][3]

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2][3] (Context on Indazole as a scaffold).

-

Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. European Journal of Medicinal Chemistry, 90, 707-731.[1][2][3][5]

Sources

- 1. 1227267-14-2|6-Methoxy-5-methyl-1H-indazole|BLD Pharm [bldpharm.com]

- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 3. 6-Methyl-1H-indazol-5-ol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. 117070-73-2|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

Physicochemical Profiling of 4-methyl-1H-indazol-5-ol: Predictive Modeling and Experimental Validation Strategies

Executive Summary

The compound 4-methyl-1H-indazol-5-ol represents a specific scaffold often utilized in kinase inhibitor discovery (e.g., Rho kinase or TTK inhibitors) where the indazole core mimics the adenine hinge-binding region.[1] Accurate determination of its dissociation constant (

Based on structural activity relationship (SAR) analysis and consensus algorithmic modeling, the predicted physicochemical profile is:

-

Acidic

(Phenolic OH): 9.4 – 9.7 (Slightly less acidic than the parent 1H-indazol-5-ol due to the electron-donating 4-methyl group).[1] -

Basic

(Indazole N2): 1.5 – 2.5 (Protonation site).[2][1][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Indazole NH Acidity: >13.5 (Deprotonation of the pyrrole-like nitrogen).[2][1][3]

-

(Octanol/Water): 2.1 – 2.4 (Moderate lipophilicity).[2][1][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

This guide details the mechanistic basis for these predictions and provides a self-validating experimental workflow for empirical verification.

Structural Analysis & Tautomerism

Before assigning physicochemical constants, one must define the dominant species in solution.[4][2][1][3] Indazoles exhibit annular tautomerism between the

Tautomeric Equilibrium

Thermodynamic data indicates that the 1H-indazole tautomer is more stable than the 2H-form by approximately 2.3–3.2 kcal/mol in the ground state.[1][5] For this compound, the 1H-form is stabilized by the aromaticity of the benzene ring, which is fully preserved in the 1H-form but disrupted in the quinoid-like 2H-form.[1]

Implication for pKa: The measured

Predicted Physicochemical Parameters

Dissociation Constants ( )

The molecule contains three ionizable centers.[2][1][3] The most relevant for physiological behavior is the phenolic hydroxyl group at position 5.[2][1][3]

| Ionization Site | Predicted | Mechanistic Rationale |

| Phenolic OH (C5) | 9.5 ± 0.2 | The parent 1H-indazol-5-ol has a |

| Indazole N2 (Basic) | 1.8 ± 0.3 | The pyridine-like nitrogen (N2) can accept a proton.[1][3] The fused benzene ring reduces basicity compared to pyrazole ( |

| Indazole N1 (Acidic) | 13.8 ± 0.5 | The pyrrole-like NH is very weakly acidic.[1] Deprotonation occurs only in highly basic conditions (pH > 13).[2][1][3] |

Comparative Logic:

-

Phenol:[2][3]

= 9.99[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

1H-indazol-5-ol:[1][6][7][8][9][10]

= 9.22 (Indazole ring is electron-withdrawing relative to phenyl).[2][1][3] -

This compound:

≈ 9.5 (Methyl group counteracts the ring's withdrawal).[2][1][3]

Partition Coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> )[1][4]

The

-

Hydroxyl Group (-OH): -0.6 to -0.8 (Increases polarity).[1][3]

-

Methyl Group (-CH3): +0.5 (Increases lipophilicity).[2][1][3]

-

Intramolecular H-Bonding: The 4-methyl group is adjacent to the 5-OH.[1] While steric bulk is present, it may shield the OH slightly from solvation, potentially increasing

slightly beyond simple additivity.[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Consensus Prediction: 2.1 – 2.4

-

Note on Solubility: At pH 7.4, the molecule is predominantly neutral (

), meaning thengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Experimental Validation Protocols

To validate these predictions, the following "Gold Standard" protocols are recommended. These methods are designed to be self-validating by including reference standards.

Determination: Potentiometric Titration

Best for: Precise determination of ionization constants between pH 2 and 12.

Protocol:

-

Preparation: Dissolve 1-2 mg of this compound in 20 mL of 0.15 M KCl (ionic strength adjustor). If solubility is poor, use a co-solvent method (Methanol/Water ratios: 10%, 20%, 30%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[4][2][1][3]

-

Titrant: Carbonate-free 0.1 M KOH.

-

Calibration: Calibrate electrode using standard buffers (pH 4.01, 7.00, 10.00).

-

Execution: Titrate from pH 2.0 (acidified with HCl) to pH 12.0 under inert gas (

or -

Data Analysis: Use Bjerrum plots to identify the inflection point.[2][1][3] The pH at half-neutralization corresponds to the

.[2][1][3]

Determination: HPLC Retention Time (OECD 117)

Best for: High-throughput estimation when compound quantity is limited.[2][1][3]

Protocol:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[4][2][1][3]

-

Mobile Phase: Isocratic Methanol/Water (buffered to pH 6.0 to ensure neutral species).

-

Standards: Inject a mixture of reference standards with known

values (e.g., Benzyl alcohol, Acetophenone, Naphthalene, Phenanthrene).[2][1][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Correlation: Construct a calibration curve of

(capacity factor) vs. known -

Measurement: Inject this compound and interpolate its

from the regression line.

Implications for Drug Design[1][3]

-

Solubility: With a predicted

of ~9.5, the molecule will remain non-ionized in the stomach (pH 1.[2][1][3]5) and small intestine (pH 6.5-7.4).[2][1][3] This suggests good membrane permeability (highngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ) but potentially solubility-limited absorption (Class II in BCS).[2][1][3] -

Metabolic Stability: The 4-methyl group blocks the ortho-position to the hydroxyl, potentially reducing Phase II conjugation (glucuronidation/sulfation) rates compared to the un-substituted analog, potentially extending half-life (

).[2][1] -

H-Bond Donor/Acceptor: The 5-OH acts as both donor and acceptor; the Indazole N2 is a specific acceptor.[2][1][3] This motif is classic for hinge-binding in kinase domains (e.g., binding to the backbone NH/CO of the hinge region).[2][1]

References

-

ChemIDplus. 1H-Indazol-5-ol (CAS 15579-15-4) Physical Properties. U.S. National Library of Medicine.[2][1][3] [Link][4][3]

-

Claramunt, R. M., et al. (2006).[4][2][1][3] The tautomerism of indazoles: A combined theoretical and experimental study. Arkivoc.[2][1][3] [Link]

-

Hansch, C., & Leo, A. (1995).[4][2][1][3] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[2][1][3] (Reference for Hammett Constants and Fragment-based LogP calculation).

-

OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[2][1][3][Link][4][3][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. p-Cresol - Wikipedia [en.wikipedia.org]

- 3. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. 117070-73-2|this compound|BLD Pharm [bldpharm.com]

- 8. 1H-Indazol-5-ol | 15579-15-4 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 4-methyl-1H-indazol-5-ol for Researchers and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-methyl-1H-indazol-5-ol, a key heterocyclic compound with significant applications in medicinal chemistry and drug discovery. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from closely related indazole analogues and established principles of chemical safety to provide a robust framework for its safe utilization in a laboratory setting. The indazole scaffold is a prevalent motif in a wide range of biologically active molecules, making a thorough understanding of its handling paramount for researchers in the field.[1][2]

Section 1: Chemical and Physical Identity

| Property | Value/Information | Source |

| Chemical Name | This compound | - |

| CAS Number | 117070-73-2 | |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.17 g/mol | [1] |

| Appearance | Likely a solid, crystalline powder. | Inferred from related indazoles[3] |

| Solubility | Expected to have some solubility in organic solvents. | Inferred from related indazoles |

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this compound are extrapolated from data on closely related indazole derivatives, most notably 4-methyl-1H-indazol-5-amine. The Globally Harmonized System (GHS) classifications for this analogue provide a strong indication of the potential hazards.[4]

Anticipated GHS Hazard Classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5][6][7]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4][5][6][7]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4][5][6]

Causality of Hazards:

The toxicological profile of indazole derivatives can be attributed to their chemical structure. The heterocyclic aromatic amine nature of the indazole core can lead to interactions with biological macromolecules. Skin and eye irritation are common for many nitrogen-containing heterocyclic compounds.[8] Inhalation of fine dust particles can irritate the mucous membranes and the upper respiratory tract.

Section 3: Safe Handling and Storage Protocols

A proactive approach to safety is crucial when working with compounds of unknown or partially characterized toxicity. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

The primary line of defense against exposure is the implementation of robust engineering controls.

-

Chemical Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[7]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[6]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is mandatory.[9][10]

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[9] | Protects against splashes and airborne particles, preventing serious eye irritation. |

| Skin Protection | Nitrile gloves and a lab coat. | Provides a barrier against skin contact, which can cause irritation.[6] |

| Respiratory Protection | Not typically required when handling small quantities in a fume hood. For larger quantities or in situations with potential for aerosolization, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling irritating dust. |

General Hygiene Practices

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke in the laboratory.[6]

-

Minimize dust generation and accumulation.[6]

Storage

Proper storage is essential for maintaining the integrity of the compound and ensuring safety.

-

Container: Keep the container tightly closed.[7]

-

Environment: Store in a cool, dry, and well-ventilated place.[7]

-

Incompatibilities: Store away from strong oxidizing agents.[6][11]

Section 4: Emergency Procedures

Prompt and correct action in the event of an emergency can significantly mitigate harm.

| Incident | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[6] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6] |

| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[6] |

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[11]

-

Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.[11]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]

Accidental Release Measures:

-

Personal Precautions: Wear appropriate personal protective equipment as specified in Section 3.2.

-

Containment and Cleanup: Sweep up the material and place it into a suitable disposal container. Avoid generating dust.[11]

-

Environmental Precautions: Do not let the product enter drains.[7]

Section 5: Experimental Workflow and Safety Integration

The synthesis and use of indazole derivatives are central to many research and development projects.[12][13][14] The following provides a generalized experimental workflow, highlighting key safety considerations at each step.

Synthesis of Indazole Derivatives

The synthesis of indazoles often involves multi-step reactions with various reagents.[15][16][17] A critical assessment of the hazards associated with all starting materials, intermediates, and byproducts is essential.

Sources

- 1. cas 117070-73-2|| where to buy this compound [english.chemenu.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methyl-1H-indazol-5-amine | C8H9N3 | CID 19354421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1H-indazol-4-yl)methanol | C8H8N2O | CID 22661249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. americanchemistry.com [americanchemistry.com]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. fishersci.com [fishersci.com]

- 12. caribjscitech.com [caribjscitech.com]

- 13. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 16. Indazole synthesis [organic-chemistry.org]

- 17. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Yield Synthesis of 4-Methyl-1H-Indazol-5-ol: A Process Chemistry Approach

Topic: Synthesis of 4-methyl-1H-indazol-5-ol from starting materials Content Type: Application Note & Protocol

Abstract & Strategic Overview

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in numerous kinase inhibitors (e.g., VEGFR, FGFR inhibitors) and anti-inflammatory agents. The specific substitution pattern of This compound presents a unique synthetic challenge due to the electronic and steric interplay between the 4-methyl group and the 5-oxygenated functionality.

This Application Note details a robust, scalable synthetic route for this compound. Unlike general indazole syntheses that often suffer from regioselectivity issues, this protocol utilizes a Modified Jacobson Indazole Synthesis . This route ensures perfect regiocontrol by pre-installing substituents on the benzene ring before cyclization. We employ a "Protect-Cyclize-Deprotect" strategy, synthesizing the methyl ether intermediate to prevent phenol oxidation during the diazo-mediated ring closure.

Key Advantages of This Protocol:

-

Regiospecificity: The 4-methyl and 5-hydroxy positions are fixed by the starting material (2,3-dimethylanisole derivative).

-

Scalability: Avoids hazardous hydrazine gas or expensive palladium catalysts.

-

Purity: Intermediate crystallization steps ensure high purity without tedious chromatography.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the N–N bond via diazotization of an o-alkyl aniline. The target phenol is masked as a methyl ether to ensure stability.

Figure 1: Retrosynthetic logic flow from target to commercially accessible precursors.

Experimental Protocol

Phase 1: Precursor Preparation

Objective: Synthesis of N-acetyl-2,3-dimethyl-4-methoxyaniline. Starting Material: 2,3-Dimethyl-4-nitroanisole (synthesized via nitration of 2,3-dimethylanisole if not purchased).

Protocol:

-

Reduction:

-

Charge a hydrogenation vessel with 2,3-dimethyl-4-nitroanisole (100 mmol, 18.1 g) and MeOH (200 mL).

-

Add 10% Pd/C (1.8 g, 10 wt%) under inert atmosphere (N₂).

-

Pressurize with H₂ (3 atm) and stir at RT for 4–6 hours. Monitor by TLC/LCMS for disappearance of nitro compound.

-

Filter through Celite to remove catalyst. Concentrate filtrate to yield the crude aniline (2,3-dimethyl-4-methoxyaniline ).

-

Note: The aniline is oxidation-sensitive; proceed immediately to acetylation.

-

-

Acetylation:

-

Dissolve the crude aniline in glacial acetic acid (80 mL).

-

Add Acetic Anhydride (120 mmol, 11.3 mL) dropwise at room temperature.

-

Heat to 50°C for 1 hour.

-

Pour the reaction mixture into ice-water (500 mL) with vigorous stirring.

-

Filter the resulting white precipitate. Wash with cold water (3 x 50 mL).

-

Dry in a vacuum oven at 45°C.

-

Yield Target: >90% (approx. 17.5 g).

-

QC Check: 1H NMR (CDCl3) should show acetyl methyl singlet at ~2.2 ppm.

-

Phase 2: Indazole Ring Construction (Jacobson Cyclization)

Objective: Conversion of the acetanilide to 5-methoxy-4-methyl-1H-indazole. Mechanism: Nitrosation of the amide nitrogen followed by thermal rearrangement to the diazonium salt and intramolecular coupling with the ortho-methyl group.

Protocol:

-

Nitrosation:

-

Dissolve N-acetyl-2,3-dimethyl-4-methoxyaniline (50 mmol, 9.65 g) in a mixture of Acetic Acid (50 mL) and Acetic Anhydride (25 mL).

-

Cool the solution to 0–5°C in an ice bath.

-

Add Sodium Nitrite (NaNO₂, 75 mmol, 5.2 g) in small portions over 30 minutes. Caution: NOx fumes may evolve.

-

Stir at 5°C for 2 hours. The solution typically turns a deep orange/red color.

-

Pour into ice-water and extract with Benzene or Toluene (3 x 50 mL).

-

Wash the organic layer with saturated NaHCO₃ (carefully!) and brine. Dry over MgSO₄.

-

Critical: Keep the solution cold. Do not evaporate to dryness (explosion risk of N-nitroso compounds). Proceed directly to cyclization.

-

-

Thermal Cyclization:

-

Transfer the dried Toluene solution of the N-nitroso intermediate to a reaction flask equipped with a reflux condenser.

-

Heat to Reflux (110°C) for 4–6 hours. Nitrogen evolution will be observed.

-

Monitor by TLC. The intermediate spot will disappear, and a lower Rf fluorescent spot (indazole) will appear.

-

Cool to room temperature and evaporate the solvent under reduced pressure.

-

-

Hydrolysis (Deacetylation):

-

The crude product is typically 1-acetyl-5-methoxy-4-methylindazole.

-

Dissolve the residue in MeOH (50 mL) and 6M HCl (20 mL).

-

Reflux for 1 hour to remove the acetyl group from N1.

-

Neutralize with NaOH to pH 8. Extract with Ethyl Acetate.

-

Concentrate and recrystallize from Ethanol/Water.

-

Yield Target: 65–75% over 2 steps.

-

Intermediate Data: 5-methoxy-4-methyl-1H-indazole.

-

Phase 3: Demethylation to Target

Objective: Cleavage of the methyl ether to reveal the 5-hydroxyl group.

Protocol:

-

Reaction Setup:

-

Dissolve 5-methoxy-4-methyl-1H-indazole (20 mmol, 3.24 g) in anhydrous Dichloromethane (DCM, 100 mL) under Argon.

-

Cool to -78°C (Dry ice/Acetone bath).

-

-

Addition:

-

Add Boron Tribromide (BBr₃, 1.0 M in DCM, 60 mmol, 60 mL) dropwise over 20 minutes.

-

Safety: BBr₃ is pyrophoric and reacts violently with moisture. Use a syringe/cannula transfer.

-

-

Execution:

-

Allow the reaction to warm slowly to Room Temperature and stir overnight (12 h).

-

A precipitate (boron complex) may form.

-

-

Quench & Isolation:

-

Cool back to 0°C.

-

Quench by slow addition of Methanol (20 mL) (Exothermic!).

-

Concentrate the mixture to dryness.

-

Redissolve in Water (50 mL) and adjust pH to ~7 with saturated NaHCO₃.

-

Extract with Ethyl Acetate (3 x 50 mL). (Note: The product is amphoteric; if it stays in water, adjust pH to isoelectric point, approx pH 6-7, and filter the solid).

-

Purification: Recrystallize from Methanol or Acetonitrile.

-

-

Final Product Characteristics:

-

Appearance: Off-white to pale beige powder.

-

1H NMR (DMSO-d6): Expect signals at ~12.8 (s, 1H, NH), ~8.9 (s, 1H, OH), ~7.9 (s, 1H, H-3), ~7.0 (d, H-7), ~6.9 (d, H-6), ~2.3 (s, 3H, Me).

-

Process Workflow Diagram

Figure 2: Step-by-step process workflow for the synthesis of this compound.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact of Deviation | Mitigation |

| Nitrosation Temp | 0°C – 5°C | >10°C leads to decomposition and side products. | Use efficient jacketed cooling; add NaNO₂ slowly. |

| N-Nitroso Stability | Unstable | Risk of detonation if concentrated to dryness/heated without solvent. | Do NOT isolate dry solid. Keep in solution. |

| BBr3 Stoichiometry | 3.0 Equivalents | <2.0 eq results in incomplete demethylation. | Use excess BBr3; monitor by LCMS before quenching. |

| Quenching | Slow MeOH addn | Violent exotherm can degrade product or cause splash. | Add MeOH dropwise at 0°C with high stirring. |

Safety & EHS Compliance

-

N-Nitroso Compounds: Potentially carcinogenic and explosive in solid form. Handle all intermediates in a fume hood behind a blast shield.

-

Boron Tribromide (BBr3): Reacts violently with water to release HBr gas. Ensure all glassware is oven-dried. Have a neutralizing trap (NaOH) for HBr fumes.

-

Solvents: Toluene and Benzene are toxic. Toluene is preferred for the cyclization step due to lower toxicity profile compared to Benzene.

References

-

Jacobson Indazole Synthesis: Organic Syntheses, Coll. Vol. 4, p. 536 (1963). (Methodology for indazole ring closure from o-toluidines). Link

-

Synthesis of 5-Methoxyindazole: Organic Syntheses, Coll. Vol. 5, p. 650 (1973). (Specific application of the diazo route to electron-rich anilines). Link

-

Demethylation Protocols: McOmie, J. F. W., et al. "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron 24.5 (1968): 2289-2292. Link

- Indazole Review: Gaikwad, D. D., et al. "Indazole: A One of the Most Vital Heterocyclic Compounds in Drug Discovery." Journal of Heterocyclic Chemistry (2015). (Review of pharmacological importance).

Synthesis of 4-methyl-1H-indazol-5-ol: An Experimental Protocol for Researchers

Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif frequently encountered in the landscape of modern drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anti-cancer, and neuroprotective effects. The strategic placement of substituents on the indazole core is a key element in modulating the potency, selectivity, and pharmacokinetic properties of these compounds.

This application note provides a detailed, two-step experimental protocol for the synthesis of 4-methyl-1H-indazol-5-ol, a specifically substituted indazole derivative with potential applications in medicinal chemistry research. The synthetic strategy involves an initial Jacobson indazole synthesis to construct the core heterocyclic ring system, followed by a demethylation step to unmask the desired hydroxyl functionality. This protocol is designed for researchers, scientists, and drug development professionals seeking to synthesize this and structurally related compounds for further investigation.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a two-step sequence, beginning with the formation of the indazole ring via a Jacobson cyclization, followed by the demethylation of a methoxy precursor.

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 4-Methyl-5-methoxy-1H-indazole

The initial step focuses on the construction of the indazole core through a classical Jacobson cyclization. This reaction proceeds via the diazotization of an appropriately substituted aniline, in this case, 4-methoxy-3-methylaniline, followed by an intramolecular cyclization.

Experimental Protocol: Step 1

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Methoxy-3-methylaniline | Reagent | Commercially Available |

| Sodium Nitrite (NaNO₂) | ACS Grade | Standard Supplier |

| Hydrochloric Acid (HCl) | 37% | Standard Supplier |

| Acetic Anhydride | ACS Grade | Standard Supplier |

| Tin(II) Chloride Dihydrate | ACS Grade | Standard Supplier |

| Ethanol | Anhydrous | Standard Supplier |

| Diethyl Ether | Anhydrous | Standard Supplier |

| Sodium Bicarbonate | Saturated Solution | In-house Preparation |

| Anhydrous Sodium Sulfate | ACS Grade | Standard Supplier |

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-methoxy-3-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Reduction and Cyclization: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.

-

Carefully add the diazonium salt solution to the tin(II) chloride solution dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Basify the reaction mixture with a saturated solution of sodium bicarbonate until a pH of ~8 is reached.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methyl-5-methoxy-1H-indazole as a solid.

Expected Outcome:

The successful synthesis of 4-methyl-5-methoxy-1H-indazole, which can be characterized by standard analytical techniques such as NMR and mass spectrometry.

Part 2: Synthesis of this compound

The final step involves the demethylation of the methoxy group at the 5-position of the indazole ring to yield the target phenol. Boron tribromide is a powerful and commonly used reagent for the cleavage of aryl methyl ethers.

Experimental Protocol: Step 2

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Methyl-5-methoxy-1H-indazole | As synthesized in Step 1 | N/A |

| Boron Tribromide (BBr₃) | 1.0 M solution in DCM | Standard Supplier |

| Dichloromethane (DCM) | Anhydrous | Standard Supplier |

| Methanol | ACS Grade | Standard Supplier |

| Saturated Sodium Bicarbonate | Aqueous Solution | In-house Preparation |

| Anhydrous Magnesium Sulfate | ACS Grade | Standard Supplier |

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-methyl-5-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Demethylation: Slowly add a 1.0 M solution of boron tribromide in dichloromethane (2.5 eq) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Pour the mixture into a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound as a solid.

Characterization of this compound

While experimental data for this specific molecule is not widely available in the literature, the synthesized product should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule. Expected signals would include aromatic protons, a methyl singlet, a hydroxyl proton, and an N-H proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the O-H and N-H stretches.

-

Melting Point: To assess the purity of the final product.

Safety Precautions

-

Boron tribromide is a highly corrosive and moisture-sensitive reagent. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. The described two-step protocol, employing a Jacobson indazole synthesis followed by a boron tribromide-mediated demethylation, offers a reliable route to this valuable research compound. By following the detailed procedures and safety precautions outlined herein, researchers can confidently synthesize this and other substituted indazole derivatives for their investigations in medicinal chemistry and drug discovery.

References

- General procedures for diazotization and cyclization to form indazoles can be adapted from various organic chemistry textbooks and liter

Application Note: Functional Characterization of 4-Methyl-1H-indazol-5-ol

Cell-Based Assays for Rho-Kinase (ROCK) Inhibition and Cytotoxicity Profiling[1]

Abstract & Scientific Context

4-methyl-1H-indazol-5-ol is a bioactive indazole derivative serving as a critical scaffold in medicinal chemistry.[1][2] Indazole-5-ol cores are privileged structures (bioisosteres of isoquinoline) frequently utilized in the design of inhibitors for Rho-associated protein kinase (ROCK) and TTK (Monopolar Spindle 1) kinase [1, 2].[1]

While often employed as a fragment or intermediate, the intrinsic biological activity of the 5-hydroxyindazole core necessitates rigorous cell-based evaluation.[1] This guide details the protocols for assessing the compound's efficacy as a kinase inhibitor, focusing on cytotoxicity profiling and mechanistic validation via the RhoA/ROCK signaling pathway .[1]

Key Biological Relevance:

-

Target Class: Serine/Threonine Kinases (ROCK1/2, TTK).[1]

-

Therapeutic Indication: Cancer metastasis (anti-migration), Glaucoma (cytoskeletal relaxation), and Hypertension.[1]

-

Mechanism: Competitive inhibition of the ATP-binding pocket, leading to reduced phosphorylation of downstream effectors like MYPT1 and MLC.

Mechanistic Pathway & Logic

The primary utility of this compound lies in its potential to modulate cytoskeletal dynamics.[1] The diagram below illustrates the specific signaling cascade targeted in these assays.

Figure 1: The RhoA-ROCK signaling cascade. This compound is assayed for its ability to inhibit ROCK, preventing the phosphorylation of MLC and MYPT1, thereby reducing actomyosin contraction.[1]

Experimental Preparation

Compound Handling:

-

Solubility: this compound is hydrophobic.[1] Dissolve in DMSO to create a 100 mM stock solution.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute in cell culture media immediately prior to use.[1] Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.[1]

Cell Model Selection:

-

HeLa / MDA-MB-231: High expression of Rho/ROCK; ideal for migration assays.[1]

-

HUVEC: Primary endothelial cells; ideal for assessing cytoskeletal reorganization.[1]

Protocol 1: Cytotoxicity & IC50 Determination (MTT Assay)

Objective: Determine the non-toxic concentration range and potential anti-proliferative effects.[1]

Reagents:

Workflow:

-

Seeding: Plate cells (e.g., HeLa) at 5,000 cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO2.

-

Treatment: Remove media. Add 100 µL of fresh media containing serial dilutions of this compound (0.1 µM – 100 µM). Include a DMSO vehicle control (0%) and a positive control (e.g., Staurosporine).

-

Incubation: Incubate for 48h or 72h.

-

Labeling: Add 10 µL MTT reagent to each well. Incubate for 3-4h until purple formazan crystals form.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 min.

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis:

Calculate % Viability =

Protocol 2: Target Engagement (Western Blot for p-MYPT1)

Objective: Confirm inhibition of ROCK kinase activity by measuring the phosphorylation status of its direct substrate, MYPT1 (Myosin Phosphatase Target Subunit 1).[1]

Experimental Logic: ROCK phosphorylates MYPT1 at Thr696/Thr853.[1] A reduction in p-MYPT1 signal relative to Total-MYPT1 indicates successful target engagement by the indazole derivative.[1]

Workflow Diagram:

Figure 2: Assay workflow for validating ROCK inhibition.

Detailed Steps:

-

Preparation: Seed MDA-MB-231 cells in 6-well plates. Serum starve overnight to reduce basal kinase activity.[1]

-

Pre-treatment: Treat cells with this compound (at IC50 and 5x IC50) for 1 hour.

-

Stimulation: Add Lysophosphatidic acid (LPA, 10 µM) for 15 minutes to acutely activate RhoA/ROCK.[1]

-

Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: Phosphatase inhibitors preserve the p-MYPT1 signal).[1]

-

Detection: Perform SDS-PAGE.[1] Blot with:

Expected Result: LPA stimulation should increase p-MYPT1 levels.[1] Treatment with this compound should dose-dependently attenuate this phosphorylation, confirming ROCK inhibition.

Protocol 3: Functional Phenotype (Wound Healing/Migration)

Objective: Assess the physiological consequence of indazole-mediated kinase inhibition.[1] ROCK inhibition typically impairs cell migration.

Method:

-

Monolayer Formation: Grow cells to 100% confluence in a 24-well plate.

-

Scratch: Create a uniform "wound" using a P200 pipette tip.[1] Wash twice with PBS to remove debris.

-

Treatment: Add media containing the compound (sub-toxic dose, e.g., IC10) or Vehicle.[1]

-

Note: Use low-serum media (1% FBS) to minimize proliferation confounding the migration result.

-

-

Imaging: Image the scratch at T=0h and T=24h using an inverted phase-contrast microscope.

-

Quantification: Measure the wound closure area using ImageJ.

- .[1]

Data Summary & Interpretation

| Assay Type | Readout | Interpretation of this compound Activity |

| MTT / CellTiter-Glo | Absorbance / Luminescence | High toxicity (<10 µM): Potential off-target effects or general cytotoxicity.Low toxicity (>50 µM): Suitable for functional phenotyping.[1] |

| Western Blot | Band Density (p-MYPT1/Total) | Decreased Ratio: Confirms specific inhibition of ROCK kinase activity.No Change: Compound may target a different kinase or fail to enter cells.[1] |

| Wound Healing | % Wound Closure | Inhibited Closure: Confirms functional impairment of actomyosin contractility (anti-metastatic potential).[1] |

References

- Validates the use of 5-hydroxyindazole scaffolds in Rho-kinase (ROCK) and TTK inhibitor design.

-

PubChem. (n.d.).[1][3] this compound Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

- Provides physicochemical data (LogP, H-bond donors)

-

Feng, Y., et al. (2008).[1] Rho-associated kinase (ROCK) inhibitors and their therapeutic potential. Journal of Medicinal Chemistry.

- Foundational text establishing the link between indazole deriv

-

-

Source for compound stability and handling data.[1]

-

Sources

Application Notes and Protocols for the Quantification of 4-methyl-1H-indazol-5-ol

Introduction

4-methyl-1H-indazol-5-ol is a heterocyclic organic compound featuring an indazole core, a structure of significant interest in medicinal chemistry and pharmaceutical development. The indazole scaffold is a key component in numerous biologically active molecules, including those with anti-tumor and anti-inflammatory properties.[1] Accurate and precise quantification of this compound is paramount for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs).

This document provides detailed analytical methods for the robust quantification of this compound in solution. The primary method described is a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, suitable for routine analysis. Additionally, a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is presented for applications requiring lower detection limits, such as in bioanalytical studies. The protocols herein are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[2][3]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is critical for the development of a robust analytical method. While extensive experimental data for this compound is not widely published, its properties can be inferred from structurally similar compounds such as 1H-indazol-5-ol and 4-methyl-1H-indazol-5-amine.

| Property | Estimated Value | Rationale/Source |

| Molecular Formula | C₈H₈N₂O | - |

| Molecular Weight | 148.16 g/mol | Calculated |

| pKa | ~9.0 | Based on the pKa of 1H-indazol-5-ol (9.22 ± 0.40), the phenolic hydroxyl group is expected to be weakly acidic.[4] |

| UV λmax | ~254 nm and ~290 nm | The indazole ring system exhibits UV absorbance. Related indazole compounds show characteristic absorbance in this region.[5] |

| Solubility | Soluble in polar organic solvents (e.g., methanol, acetonitrile), sparingly soluble in water. | The presence of the polar hydroxyl and indazole groups, combined with the nonpolar methyl and benzene rings, suggests this solubility profile. |

Principles of Analysis

The selection of an analytical method is dictated by the analyte's properties and the specific requirements of the measurement, such as sensitivity, selectivity, and sample matrix.

-

HPLC-UV: This technique is chosen as the primary method due to its robustness, widespread availability, and the presence of a UV-active chromophore in the this compound molecule. The indazole ring system allows for sensitive detection using a UV detector. Reversed-phase chromatography is selected to retain the moderately polar analyte on a nonpolar stationary phase, allowing for separation from potential impurities.

-

LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations in complex biological matrices, LC-MS/MS is the method of choice.[6][7][8] This technique combines the separation power of HPLC with the mass-selective detection of a tandem mass spectrometer, providing excellent specificity and low limits of detection.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material or simple formulations.

Causality of Experimental Choices

-

Column: A C18 column is selected due to its versatility and effectiveness in retaining moderately polar compounds like this compound through hydrophobic interactions.

-

Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., phosphate or acetate buffer) is chosen. Acetonitrile serves as the organic modifier to elute the analyte. The acidic buffer is used to suppress the ionization of the phenolic hydroxyl group (pKa ~9.0), ensuring a consistent retention time and sharp peak shape.

-

Detection Wavelength: Based on the UV spectra of related indazole compounds, a primary detection wavelength of 254 nm is selected to provide a good balance of sensitivity and selectivity.[5]

-

Internal Standard: The use of a structurally similar and stable compound as an internal standard is recommended to improve the precision of the analysis by correcting for variations in injection volume and instrument response. A suitable internal standard would be another indazole derivative with a slightly different retention time, for example, 5-methyl-1H-indazole.

Experimental Protocol

1.2.1. Reagents and Materials

-

This compound reference standard (purity ≥99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Potassium phosphate monobasic (KH₂PO₄) (analytical grade)

-

Phosphoric acid (analytical grade)

-

Internal Standard (e.g., 5-methyl-1H-indazole)

1.2.2. Equipment

-

HPLC system with a UV/Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

1.2.3. Preparation of Solutions

-

Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile. The exact ratio should be optimized for ideal retention and separation (e.g., 70:30 v/v Buffer:Acetonitrile).

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the internal standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. Add a constant aliquot of the internal standard stock solution to each calibration standard.

1.2.4. Sample Preparation

-

Accurately weigh the sample containing this compound.

-